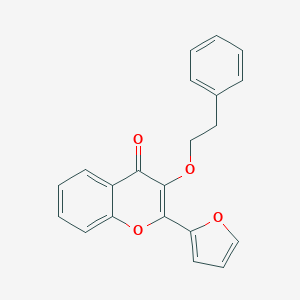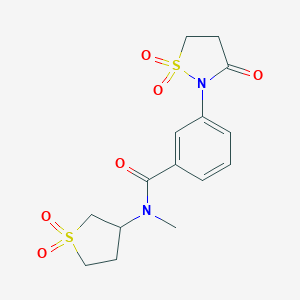![molecular formula C19H22N4O4 B241170 2-(2-NITROPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B241170.png)
2-(2-NITROPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a nitrophenoxy group, a piperazine ring, and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Nitrophenoxy Intermediate: The initial step involves the nitration of phenol to produce 2-nitrophenol. This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Etherification: The 2-nitrophenol is then reacted with an appropriate alkyl halide to form the nitrophenoxy intermediate. This step often requires a base such as potassium carbonate to facilitate the reaction.
Piperazine Derivative Formation: Separately, the piperazine derivative is synthesized by reacting piperazine with 2-bromoethylpyridine under reflux conditions.
Coupling Reaction: The final step involves coupling the nitrophenoxy intermediate with the piperazine derivative. This is typically achieved through a nucleophilic substitution reaction in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where the nitrogen atoms can act as nucleophiles.
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions, although this is less common due to the potential for over-oxidation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-(2-Aminophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized phenoxy derivatives.
科学研究应用
2-(2-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: The compound is used in the study of cellular pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Chemistry:
作用机制
The mechanism of action of 2-(2-nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can enhance binding affinity through its nitrogen atoms. The pyridine moiety can further stabilize the compound’s interaction with its target through π-π stacking interactions.
相似化合物的比较
Similar Compounds
2-(2-Aminophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one: This compound is similar but features an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
2-(2-Methoxyphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one: This derivative has a methoxy group, which can influence its electronic properties and interactions with biological targets.
Uniqueness
2-(2-Nitrophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with its analogs.
属性
分子式 |
C19H22N4O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
2-(2-nitrophenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H22N4O4/c24-19(15-27-18-7-2-1-6-17(18)23(25)26)22-13-11-21(12-14-22)10-8-16-5-3-4-9-20-16/h1-7,9H,8,10-15H2 |
InChI 键 |
UWPTVOZKIFDWSH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B241088.png)
![4-[2-(furan-2-yl)ethylamino]-1,1-dioxothiolan-3-ol](/img/structure/B241090.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one](/img/structure/B241093.png)
![6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B241100.png)
![3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B241101.png)
![N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241105.png)
![2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241108.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B241110.png)
![N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241111.png)
![N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241113.png)
![2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241114.png)
![6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B241115.png)

